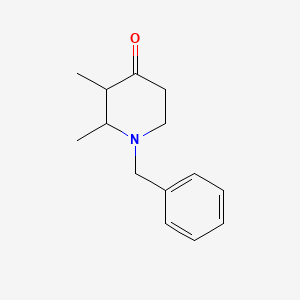

1-Benzyl-2,3-dimethylpiperidin-4-one

Description

Significance of Piperidine (B6355638) Heterocycles in Contemporary Organic Synthesis

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern organic and medicinal chemistry. researchgate.netwikipedia.org This structural unit is prevalent in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. wikipedia.org Its significance stems from its ability to impart favorable physicochemical properties to molecules, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Consequently, the piperidine skeleton is considered a "privileged structure," frequently incorporated into drug discovery programs to develop new therapeutic agents. researchgate.net In recent years, piperidine has been identified as one of the most common heterocyclic rings in approved pharmaceuticals, highlighting its enduring importance in the development of medicines for diverse clinical indications. rsc.org The versatility of the piperidine ring allows for a wide range of chemical modifications, making it an indispensable building block in the synthesis of structurally diverse and biologically active compounds. nih.govresearchgate.net

Structural Characteristics and Chemical Importance of Piperidin-4-one Motifs

The piperidin-4-one scaffold, also known as 4-piperidone (B1582916), is a key derivative of piperidine that serves as a crucial intermediate in the synthesis of numerous chemicals and pharmaceutical drugs. wikipedia.org Its structure features a carbonyl group at the C-4 position of the piperidine ring, which is a primary site of chemical reactivity. guidechem.com This ketone functionality allows for a wide variety of chemical transformations, including reactions to form hydroxyl, amino, cyano, and other functional groups, making it a versatile precursor for more complex piperidine derivatives. guidechem.com

Substituted piperidin-4-ones are fundamental intermediates in the synthesis of various alkaloids. wikipedia.org The reactivity of the N-H group and the α-carbons adjacent to the ketone also provides pathways for further functionalization, such as N-alkylation or N-acylation, and aldol-type condensation reactions. guidechem.com The parent compound, 4-piperidone, has the molecular formula OC(CH₂)₄NH and is used in the synthesis of fentanyl, which has led to its classification as a List I chemical in the United States. wikipedia.orgnih.gov The structural rigidity and defined stereochemistry of the piperidine ring, combined with the reactive carbonyl group, make piperidin-4-ones highly valuable synthons in organic chemistry.

Overview of Research on 1-Benzyl-2,3-dimethylpiperidin-4-one and Related Analogues

Research into N-benzylated piperidin-4-ones has been extensive, largely due to their role as precursors in the synthesis of pharmacologically active compounds. The parent compound of this series, 1-benzyl-4-piperidone, is a well-studied intermediate. guidechem.comchemicalbook.comnih.gov However, investigations into more complex, substituted analogues like this compound are more specialized.

The introduction of methyl groups at the C-2 and C-3 positions of the N-benzyl-4-piperidone core introduces stereochemical complexity. The compound this compound can exist as different stereoisomers (diastereomers and enantiomers), depending on the relative and absolute configurations of the two methyl groups. For instance, the PubChem database contains an entry for (2R,3S)-1-benzyl-2,3-dimethylpiperidin-4-one. nih.gov

Studies on related 2,3-dimethyl-4-piperidone systems have shown that they can exist as a mixture of cis and trans isomers. The stereochemistry of these substituents significantly influences the conformation of the piperidine ring, which typically adopts a chair or distorted boat conformation. chemrevlett.com This, in turn, can affect the compound's reactivity and biological activity. nih.gov While research on N-benzyl-2,2-dimethyl-piperidin-4-one is noted to be significantly more limited than its non-methylated counterpart, the synthesis of various N-benzyl piperidin-4-one derivatives through condensation reactions is an area of active investigation. researchgate.netgoogleapis.com These studies aim to explore the structural and biological properties of these complex heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,3-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVALBABJRFOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108897-26-3 | |

| Record name | 1-benzyl-2,3-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Benzyl 2,3 Dimethylpiperidin 4 One and Its Derivatives

Classical Approaches to Piperidin-4-one Scaffold Construction

The formation of the piperidin-4-one ring is a cornerstone of synthesizing a vast array of derivatives. Classical methods, refined over decades, remain pivotal in accessing this important heterocyclic core.

The Mannich reaction is a powerful and widely utilized method for the construction of piperidin-4-one rings. This one-pot, three-component condensation typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone with at least two α-hydrogens. oarjbp.comacs.org In the context of synthesizing 2,3-disubstituted piperidin-4-ones, a variation of this reaction is employed, often using a primary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), an aldehyde, and a β-keto ester or an unsymmetrical ketone. nih.govnih.gov

For the synthesis of a 2,3-dimethylpiperidin-4-one core, a plausible Mannich-type approach would involve the condensation of an appropriate amine, such as benzylamine, with formaldehyde (B43269) and a suitably substituted ketone, like 3-methyl-2-pentanone, although this specific reaction is not extensively detailed in the literature. A more common approach involves the reaction of ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt to yield 2,6-diaryl-3-methyl-4-piperidones. nih.gov This highlights the modularity of the Mannich reaction, where the choice of ketone and aldehyde dictates the substitution pattern of the resulting piperidinone.

The general mechanism involves the initial formation of an iminium ion from the amine and aldehyde. The ketone then acts as a nucleophile, attacking the iminium ion, followed by a second condensation with another molecule of aldehyde and subsequent intramolecular cyclization to form the piperidine (B6355638) ring. The reaction conditions, such as solvent and catalyst, can significantly influence the yield and diastereoselectivity of the product.

Table 1: Examples of Mannich Condensation for Substituted Piperidin-4-ones

| Amine/Ammonia Source | Ketone | Aldehyde | Product | Reference |

| Ammonium acetate | Ethyl methyl ketone | Substituted aromatic aldehydes | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Ammonium acetate | 3-Chloro-2-butanone | Substituted aromatic aldehydes | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |

Reductive amination is a versatile and widely employed method for the synthesis of amines, including the construction of heterocyclic rings like piperidines. organic-chemistry.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. For piperidine synthesis, a dicarbonyl compound can undergo a double reductive amination with a primary amine. chim.it

A synthetic route to a 2,3-dimethylpiperidine (B1295095) core could be envisioned starting from a 1,5-dicarbonyl compound bearing the desired methyl substituents. Reaction with a primary amine, such as benzylamine, would lead to the formation of a cyclic iminium ion intermediate, which is then reduced to the piperidine ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. youtube.comkoreascience.kr The choice of reducing agent is crucial, as it must selectively reduce the iminium ion without affecting the carbonyl groups if the reaction is performed in a stepwise manner.

This strategy offers a high degree of flexibility, as the substitution pattern on the piperidine ring can be controlled by the choice of the starting dicarbonyl compound. While direct application to 1-benzyl-2,3-dimethylpiperidin-4-one is not explicitly detailed, the principles of reductive amination are fundamental in synthetic organic chemistry and provide a viable pathway to such structures. chim.it

N-Benzylation Strategies for the Formation of Substituted Piperidin-4-ones

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a pre-formed piperidin-4-one ring is a common final step in the synthesis of N-benzyl piperidin-4-one derivatives. researchgate.net This reaction is typically a nucleophilic substitution where the secondary amine of the piperidinone acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide or benzyl chloride. chemicalbook.com

The reaction is generally carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. chemicalbook.com

For instance, 1-benzyl-4-piperidone can be synthesized by reacting 4-piperidone (B1582916) hydrochloride with benzyl bromide in the presence of potassium carbonate in DMF. chemicalbook.com A similar strategy could be applied to a 2,3-dimethylpiperidin-4-one precursor. The efficiency of the N-benzylation can be influenced by steric hindrance around the nitrogen atom, which might be a consideration in a 2,3-disubstituted piperidinone.

Table 2: Typical Conditions for N-Benzylation of Piperidones

| Piperidinone Substrate | Benzylating Agent | Base | Solvent | Product | Reference |

| 4-Piperidone hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-4-piperidone | chemicalbook.com |

| 2,6-Diaryl-3,5-dimethylpiperidin-4-ones | Substituted benzyl bromides | - | - | N-Benzyl-2,6-diaryl-3,5-dimethylpiperidin-4-ones | researchgate.net |

Stereoselective Synthesis and Chiral Resolution

The presence of two adjacent chiral centers at the C2 and C3 positions of this compound means that the molecule can exist as different stereoisomers (diastereomers and enantiomers). The control of this stereochemistry is a critical aspect of its synthesis.

Achieving enantioselectivity in the synthesis of substituted piperidines can be approached in several ways, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. nih.govwhiterose.ac.uk While a specific enantioselective synthesis of this compound is not detailed in the available literature, general methods for the enantioselective synthesis of disubstituted piperidines have been developed.

One powerful technique is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. For example, the kinetic resolution of racemic 2,3-dimethylpiperidine has been achieved through enantioselective acylation, providing access to enantioenriched cis- and trans-2,3-dimethylpiperidines. nih.gov This approach could be applied to a racemic mixture of 2,3-dimethylpiperidin-4-one, followed by N-benzylation.

Another strategy involves the use of chiral resolving agents to separate enantiomers. Racemic mixtures of piperidine derivatives can be reacted with a chiral acid, such as di-benzoyl-L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com

Controlling the relative stereochemistry of the two methyl groups at the C2 and C3 positions (i.e., whether they are cis or trans to each other) is a significant challenge in the synthesis of this compound. The diastereoselectivity of the ring-forming reaction is often influenced by the reaction conditions and the nature of the substrates and reagents.

In Mannich-type reactions, the stereochemical outcome can be influenced by thermodynamic or kinetic control. The substituents on the forming ring may adopt the most thermodynamically stable conformation, which often places bulky groups in equatorial positions in the chair-like transition state. researchgate.net For a 2,3-disubstituted piperidinone, this would favor the formation of the trans diastereomer. However, kinetic control can sometimes lead to the formation of the cis isomer.

Reductive amination of a 2,3-dimethyl-1,5-dicarbonyl precursor could also proceed with diastereoselectivity. The stereochemistry of the newly formed chiral centers would be determined during the reduction of the cyclic iminium ion intermediate. The approach of the hydride reducing agent can be directed by the existing stereocenters in the molecule, leading to a preference for one diastereomer over the other. cdnsciencepub.com The stereochemical outcome of such reactions is often highly dependent on the specific substrate and the reducing agent used.

Application of Chiral Auxiliaries and Resolution Agents

Achieving enantiopure forms of 2,3-disubstituted piperidines is a considerable challenge due to the need for precise control over both diastereoselectivity and enantioselectivity. researcher.lifenih.gov Chiral auxiliaries and resolution agents are instrumental in surmounting this challenge.

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions. researchgate.net For the synthesis of 2-substituted piperidine derivatives, chiral alkylaminocarbonyl units have been employed as effective chiral auxiliaries in asymmetric electrophilic α-amidoalkylation reactions. researchgate.net Another approach involves the use of carbohydrate-based auxiliaries, such as D-arabinopyranosylamine. In a notable example, a domino Mannich–Michael reaction between Danishefsky's diene and O-pivaloylated arabinosylaldimines yielded N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, like conjugate cuprate (B13416276) addition, led to 2,6-cis-substituted piperidinones, while enolate alkylation produced 2,3-trans-substituted dehydropiperidinones. cdnsciencepub.com

Resolution agents are employed to separate racemic mixtures into their constituent enantiomers. This is often achieved by forming diastereomeric salts that can be separated based on differences in physical properties, such as solubility. Dynamic kinetic resolution (DKR) is a particularly efficient strategy that combines the resolution process with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

For disubstituted piperidines, kinetic resolution has proven to be a powerful alternative to enantioselective synthesis. nih.gov For instance, the kinetic resolution of cis- and trans-2,3-dimethylpiperidine has been studied using computational (DFT) methods to understand the acylation of conformers. nih.gov These studies have revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov Enzymatic resolution offers another effective method. For example, Candida antarctica lipase (B570770) B has been used for the enantioselective resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net This enzyme selectively hydrolyzes the (2R,3S) enantiomer, allowing for the separation of the (2S,3R) enantiomer, which can serve as a precursor for valuable chiral building blocks. researchgate.net

| Resolution Method | Resolving Agent/Catalyst | Target Substrate Type | Key Feature |

| Kinetic Resolution | Chiral Hydroxamic Acid / NHC | Disubstituted Piperidines | Pronounced conformational effect between cis and trans isomers. |

| Dynamic Kinetic Resolution | Chiral Bifunctional (Thio)urea/Squaramide | Racemic mixtures | Combines resolution with in-situ racemization for theoretical 100% yield. |

| Enzymatic Resolution | Candida antarctica lipase B | cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | High enantioselectivity for the (2R,3S) substrate enantiomer. |

Modern Synthetic Advancements in Piperidin-4-one Synthesis

Recent advancements in organic synthesis have led to more efficient, atom-economical, and environmentally friendly methods for constructing the piperidin-4-one core.

Cascade Reactions and Annulation Methodologies

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules from simple starting materials. nih.gov Proline-mediated cascade Mannich-type/intramolecular cyclization reactions have been successfully employed for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydropyridines. researchgate.net Similarly, palladium-catalyzed cascade cyclization of bromoenynamides can produce functionalized azatricyclic products. researchgate.net

Annulation strategies are fundamental to the construction of the piperidine ring. A [4+2] annulation of imines with allenes, for instance, provides a pathway to piperidine derivatives. rsc.orgnih.gov More complex strategies, such as a [3+2+1] annulation involving stabilized ketone enolates, vinamidinium salts, and hydroxylamine (B1172632) hydrochloride, have been developed for the synthesis of pyridine (B92270) N-oxides, which can be precursors to piperidines. princeton.edu One-pot multistep cascade reactions also provide a versatile method for the annulation of pyrimidine (B1678525) rings to other heterocycles. nih.gov

Green Chemistry Approaches, including Deep Eutectic Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of piperidin-4-one derivatives, this has led to the exploration of alternative reaction media. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents. They are often biodegradable, non-toxic, and can be derived from renewable resources.

Several studies have demonstrated the successful synthesis of piperidin-4-one derivatives in DES. For example, a glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive medium for these syntheses. chemrevlett.com The use of DES aligns with green chemistry principles by potentially reducing the reliance on volatile and hazardous organic solvents.

Catalytic Methods (e.g., Rhodium Carbene-Initiated Reactions)

Catalytic methods offer the advantage of high efficiency and selectivity. Rhodium-catalyzed reactions, in particular, have been instrumental in modern organic synthesis. The development of rhodium-stabilized donor/acceptor carbenes has enabled catalyst-controlled C-H functionalization, providing a powerful tool for organic synthesis.

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of the target molecule relies on the availability of key precursors and intermediates. A common starting material for related structures is 1-benzyl-4-piperidone. researchgate.netnih.gov This can be synthesized through various routes, including the Shapiro reaction and subsequent cross-coupling reactions to introduce substituents. researchgate.netnih.gov

For the introduction of the 2,3-dimethyl substitution pattern with specific stereochemistry, more elaborate precursors are required. The synthesis of cis- and trans-3,5-dimethylpiperidine isomers, for example, can be achieved through the hydrogenation of 3,5-lutidine, with the isomeric ratio being influenced by the choice of catalyst. tuodaindus.com These isomers can then be separated by crystallization or chromatography. tuodaindus.com

The stereoselective synthesis of cis-2,3-disubstituted piperidines is of particular interest. One approach involves the diastereoselective reduction of a diamino ketone intermediate. lookchem.com Another powerful method is the asymmetric copper-catalyzed cyclizative aminoboration, which can generate a series of 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researcher.lifenih.govnih.gov This method has been applied to the synthesis of key chiral intermediates for pharmaceuticals, highlighting its practical utility. researcher.lifenih.gov

The synthesis of N-benzyl-3-oxo-4-methylpiperidine, another relevant intermediate, can be achieved from 4-methylpyridine (B42270) through a sequence of N-benzylation, reduction, and oxidation. researchgate.net Similarly, methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be prepared from 1-benzyl-3-piperidone and dimethyl carbonate. chemicalbook.com

| Precursor/Intermediate | Synthetic Method | Key Features |

| 1-Benzyl-4-piperidone | Shapiro reaction and cross-coupling | Versatile starting material for substituted piperidines. |

| cis/trans-3,5-Dimethylpiperidine | Hydrogenation of 3,5-lutidine | Isomer ratio controlled by catalyst; separable isomers. |

| cis-2,3-Disubstituted Piperidines | Asymmetric Cu-catalyzed cyclizative aminoboration | High enantioselectivity for cis isomers. |

| N-Benzyl-3-oxo-4-methylpiperidine | Multi-step synthesis from 4-methylpyridine | Provides a scaffold for further functionalization. |

| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | Reaction of 1-benzyl-3-piperidone with dimethyl carbonate | Introduces a carboxylate group for further elaboration. |

Iii. Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 1-Benzyl-2,3-dimethylpiperidin-4-one, offering a comprehensive view of its chemical environment, functional groups, and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of this compound in solution. Analysis of 1D (¹H and ¹³C) and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the conformation of the piperidine (B6355638) ring and the relative orientation of its substituents.

While a specific, published spectrum for this compound is not available, the expected spectral characteristics can be inferred from extensive studies on closely related N-benzyl-diarylpiperidin-4-ones and other substituted piperidones. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzyl (B1604629) group, the methyl groups, and the protons on the piperidine ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) are expected to resonate as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons and methyl groups on the piperidine ring would appear in the aliphatic region (δ 1.0-3.5 ppm). The vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring are critical for determining their relative orientation (axial or equatorial) and thus the ring's conformation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected around δ 205-210 ppm. Carbons of the aromatic ring would resonate in the δ 127-140 ppm region. The benzylic methylene carbon and the carbons of the piperidine ring would appear in the upfield region, typically between δ 40-70 ppm, with the methyl carbons appearing at even higher field (δ 10-20 ppm).

2D NMR Techniques: To resolve ambiguities and confirm assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the mapping of the entire spin system of the piperidine ring and confirming the connectivity between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for stereochemical assignment, as it identifies protons that are close in space, irrespective of their bonding. researchgate.net For instance, strong NOE correlations between protons in a 1,3-diaxial relationship would provide definitive evidence for a chair conformation.

Based on these combined techniques, the stereochemistry of the methyl groups at the C-2 and C-3 positions can be confidently assigned as either cis or trans.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 205 - 210 |

| Aromatic C-H (Benzyl) | 7.2 - 7.4 | 127 - 130 |

| Aromatic C (Quaternary) | - | 135 - 140 |

| N-CH₂ (Benzylic) | 3.5 - 4.0 | ~60 |

| Piperidine Ring CH, CH₂ | 2.0 - 3.5 | 40 - 70 |

| C2-CH₃ | 0.9 - 1.2 | 10 - 20 |

| C3-CH₃ | 0.9 - 1.2 | 10 - 20 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands. Data from the parent compound, 1-Benzyl-4-piperidone, provides a strong reference for these expected vibrations. nist.gov

The most prominent and diagnostic peak would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1710-1725 cm⁻¹ . The exact position can be influenced by the ring conformation.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretching from the benzyl group would appear as a series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the piperidine ring, methyl, and methylene groups would be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the piperidine ring typically appears in the fingerprint region, around 1100-1250 cm⁻¹.

Aromatic C=C Stretching: The benzyl group would exhibit characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 690-770 cm⁻¹ range, providing further confirmation of the benzyl group.

Table 2: Expected Principal IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Benzyl Ring | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Piperidine Ring, CH₃, CH₂ | 2850 - 2980 | Strong |

| C=O Stretch | Ketone | 1710 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | Benzyl Ring | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Tertiary Amine | 1100 - 1250 | Medium |

| C-H Bend (OOP) | Monosubstituted Benzene | 690 - 770 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns under ionization. For this compound (C₁₄H₁₉NO), the molecular weight is 217.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z = 217.

The fragmentation of N-benzyl piperidine derivatives is highly characteristic. The most significant fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom, leading to the loss of the piperidone ring radical and the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion. This results in a very intense base peak at m/z = 91 . nih.govcaymanchem.com

Other potential fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom, involving the loss of a hydrogen atom from the benzylic carbon, resulting in an [M-1]⁺ peak at m/z = 216.

Cleavage of the piperidine ring. For instance, alpha-cleavage to the carbonyl group could lead to the loss of a CO molecule (28 Da) or other neutral fragments.

Loss of the methyl groups as radicals (CH₃˙, 15 Da), leading to fragments at m/z = 202.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Expected Intensity |

| 217 | [C₁₄H₁₉NO]⁺˙ | Molecular Ion | Medium to Low |

| 216 | [C₁₄H₁₈NO]⁺ | Loss of H˙ from benzylic position | Low |

| 202 | [C₁₃H₁₆NO]⁺ | Loss of CH₃˙ radical | Medium |

| 91 | [C₇H₇]⁺ | Formation of Tropylium ion | Base Peak (Highest) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic coordinates of the molecule in the solid state. This technique allows for the direct visualization of the molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While a crystal structure for this compound has not been specifically reported, extensive crystallographic studies on analogous N-benzyl-piperidin-4-one derivatives provide a clear and reliable model for its expected solid-state structure. nih.govnih.govresearchgate.netunt.edu

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions that maximize packing efficiency and stabilize the crystal structure.

Based on related structures, the dominant intermolecular interactions are expected to be:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the benzyl or piperidine rings of one molecule and the oxygen atom of the carbonyl group of a neighboring molecule. These interactions often link molecules into chains or dimeric motifs. nih.gov

Analysis of the crystal packing would reveal how these interactions guide the formation of supramolecular assemblies, such as layers, ribbons, or more complex three-dimensional networks. researchgate.net

X-ray crystallography provides unambiguous evidence of the piperidine ring's conformation in the solid state. For six-membered rings like piperidine, the lowest energy conformations are typically the chair , boat , and twist-boat forms. ias.ac.innih.gov

Studies on a vast number of substituted piperidin-4-ones consistently show that the chair conformation is overwhelmingly preferred. researchgate.netchemrevlett.com In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric strain, particularly 1,3-diaxial interactions, bulky substituents preferentially adopt the equatorial orientation. drugdesign.org Therefore, it is highly probable that this compound crystallizes in a chair conformation where the large N-benzyl group and the C-2 and C-3 methyl groups all occupy equatorial or pseudo-equatorial positions.

In some highly substituted or sterically hindered analogs, a distorted sofa or twist-boat conformation has been observed to alleviate steric strain. nih.govnih.gov However, for the title compound, the chair conformation is the most anticipated and energetically favorable arrangement in the solid state.

Analysis of Ring Puckering and Asymmetry Parameters

For six-membered rings, common conformations include the chair, boat, twist-boat, and sofa forms. chemrxiv.orgnih.govchemrevlett.com In derivatives of 1-benzyl-piperidin-4-one, the specific conformation is influenced by the nature and orientation of substituents. For instance, analysis of the related compound (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one revealed that the piperidinone ring adopts a sofa conformation. nih.gov In this arrangement, one atom (N1) is significantly displaced from the plane formed by the other five atoms. nih.gov In contrast, another study on 1-Formyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one found its ring to exist in a distorted boat conformation. nih.gov

The Cremer-Pople parameters quantify these conformations. The total puckering amplitude (Q) measures the degree of non-planarity, while other parameters like q2, q3, θ, and φ describe the specific type of puckering. nih.gov Asymmetry parameters, in turn, define the deviation from ideal symmetry. For example, the parameter ΔCs(N1 & C4) quantifies the two-fold rotational symmetry axis passing through the N1 and C4 atoms. nih.gov

Below are the puckering and asymmetry parameters determined for analogous piperidin-4-one structures, illustrating the conformational variations within this class of compounds.

Table 1: Cremer-Pople Puckering Parameters for Related Piperidin-4-one Derivatives

| Parameter | (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one nih.gov | 1-Formyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one nih.gov | Description |

|---|---|---|---|

| q2 (Å) | 0.5420 | 0.648 | Amplitude of puckering along the 2-5 axis. |

| q3 (Å) | 0.2419 | -0.047 | Amplitude of puckering along the 3-6 axis. |

| Q (Å) | 0.5934 | N/A | Total puckering amplitude. |

| φ (°) | 65.95 | N/A | Phase angle. |

| θ (°) | 348.13 | N/A | Phase angle. |

| φ2 (°) | N/A | -98.9 | Phase angle. |

| Conformation | Sofa | Distorted Boat | Deduced ring conformation. |

Table 2: Asymmetry Parameters for Related Piperidin-4-one Derivatives

| Parameter | Value | Compound | Description |

|---|---|---|---|

| ΔC₂ | 13.3° | (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one nih.gov | Measures the deviation from an ideal sofa conformation. |

| Δₛ(N1 & C4) | 16.8° | 1-Formyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one nih.gov | Measures the deviation from C₂ symmetry along the N1-C4 axis. |

E/Z Isomerization Studies of Exocyclic Bonds

The conformational landscape of this compound is also defined by the geometry of its exocyclic bonds. This includes potential E/Z isomerization around exocyclic double bonds in related derivatives and the rotational conformation of the single bond connecting the benzyl group to the nitrogen atom.

E/Z isomerism is relevant in derivatives where substituents are attached to the piperidinone ring via a double bond. A clear example is seen in (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one, where two benzylidene groups are attached to the ring at positions 3 and 5. X-ray crystallographic analysis of this compound confirmed that both benzylidene units adopt the E configuration. nih.gov This geometry is often favored to minimize steric hindrance between the phenyl groups and the piperidinone ring.

Of primary importance to the parent compound is the conformation around the exocyclic N1-C7 single bond of the N-benzyl substituent. Rotation around this bond dictates the spatial orientation of the benzyl group relative to the piperidinone ring. Studies on similar N-benzyl systems, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have identified several preferred conformations, often described as extended, semi-folded, or folded. researchgate.net The relative stability of these conformers is determined by a balance of steric interactions and, in some cases, non-covalent intramolecular interactions. researchgate.netethz.ch In the solid state, the benzyl substituent of (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one was found to be in an equatorial position relative to the piperidinone ring. nih.gov

The conformational preference can be influenced by interactions between the benzyl group's phenyl ring and other parts of the molecule. For instance, in some structures, the phenyl ring resides above the heterocyclic ring, while in others it is positioned away from it to minimize steric clash. ethz.ch

Table 3: Analysis of Key Exocyclic Bond Conformations in Related Structures

| Exocyclic Bond | Type of Isomerism/Conformation | Observation in Related Structures | Controlling Factors |

|---|---|---|---|

| C3/C5=CH-Ph | E/Z Isomerization | Benzylidene units in (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one adopt the E configuration. nih.gov | Steric hindrance between substituents. |

| N1-CH₂-Ph | Rotational Conformation (e.g., Folded, Extended) | The N-benzyl group can adopt various orientations. In one derivative, it occupies an equatorial position. nih.gov | Steric interactions with substituents on the piperidinone ring; potential intramolecular C-H···π interactions. ethz.ch |

Iv. Chemical Reactivity and Derivatization Strategies

Reactions at the Piperidin-4-one Carbonyl Center

The carbonyl group is a key functional handle for the derivatization of the 1-benzyl-2,3-dimethylpiperidin-4-one scaffold. It readily undergoes condensation reactions with various nucleophiles and can be reduced to the corresponding alcohol, providing access to a wide range of functionalized piperidines.

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, is expected to yield the corresponding this compound oxime. This reaction is a standard method for the preparation of oximes from ketones. The resulting oxime can exist as E/Z isomers, and their formation can be influenced by the reaction conditions. The synthesis of the closely related N-Benzyl piperidin-4-one oxime has been reported, and the compound has been characterized using IR, 13C, and 1H NMR spectral studies. jddtonline.info

Furthermore, the oxime can be converted into oxime ethers through reaction with alkylating agents. For instance, the synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime has been achieved by refluxing 1-benzylpiperidin-4-one oxime with 2-bromobenzyl bromide in the presence of sodium hydroxide (B78521) in dry acetone. nih.gov This methodology can be applied to this compound oxime to generate a variety of oxime ether derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-benzylpiperidin-4-one oxime | 2-bromobenzyl bromide, NaOH, dry acetone, reflux | 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime | 67% | nih.gov |

Condensation of this compound with hydrazine (B178648) or substituted hydrazines affords the corresponding hydrazone derivatives. This reaction typically proceeds by heating the ketone and the hydrazine reagent in a suitable solvent, often with acid catalysis. researchgate.net

Similarly, thiosemicarbazone derivatives can be synthesized by reacting the piperidin-4-one with thiosemicarbazide. biomedpharmajournal.org This reaction is generally carried out by refluxing the reactants in a solvent like methanol (B129727), with a few drops of a strong acid such as concentrated HCl to catalyze the reaction. biomedpharmajournal.org The synthesis of thiosemicarbazone derivatives of various 2,6-diaryl-3-methyl-4-piperidones has been reported, demonstrating the feasibility of this transformation on related piperidone scaffolds. biomedpharmajournal.org These thiosemicarbazone derivatives are of interest due to their wide range of biological activities. nih.govnih.govchemmethod.comnih.govresearchgate.netresearchgate.net

| Starting Material | Reagents | Solvent | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Methanol | Conc. HCl | Reflux | biomedpharmajournal.org |

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding the corresponding 1-benzyl-2,3-dimethylpiperidin-4-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol being a common and mild choice. researchgate.net The reduction of the C=O bond introduces a new stereocenter at the C-4 position, leading to the formation of cis and trans diastereomers. The stereoselectivity of the reduction can be influenced by the steric hindrance posed by the substituents on the piperidine (B6355638) ring and the nature of the reducing agent. For instance, the reduction of N-homopropargyl amides can lead to piperidin-4-ols with good to excellent diastereoselectivities. nih.govthieme-connect.com More complex hydride reagents or catalytic hydrogenation can also be employed to control the stereochemical outcome of the reduction.

Reactions Involving the Ring Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring, bearing a benzyl (B1604629) group, is a site for further functionalization, primarily through debenzylation followed by N-alkylation or N-acylation.

The N-benzyl group can be removed through catalytic hydrogenation, a process known as debenzylation. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com The resulting secondary amine, 2,3-dimethylpiperidin-4-one, can then be subjected to N-alkylation or N-acylation reactions to introduce a variety of substituents on the nitrogen atom.

N-acylation of the debenzylated piperidinone can be achieved by reacting it with acyl chlorides or anhydrides in the presence of a base. The kinetic resolution of cis- and trans-2,3-dimethylpiperidine has been successfully achieved through enantioselective acylation, highlighting the possibility of stereocontrolled derivatization at the nitrogen atom. nih.gov This suggests that acylation of 2,3-dimethylpiperidin-4-one could also proceed with a degree of stereoselectivity, depending on the reagents and conditions used.

Functionalization of Peripheral Substituents

The benzyl and methyl groups attached to the piperidine ring offer further opportunities for chemical modification, although these reactions are generally more challenging than those at the carbonyl or nitrogen centers.

The functionalization of the C-H bonds of the piperidine ring, particularly at the α-position to the nitrogen, can be achieved through modern synthetic methods. For instance, the selective endo-cyclic α-functionalization of N-alkyl piperidines has been demonstrated, which could potentially be applied to the methyl groups at the C-2 and C-3 positions of the target molecule. acs.org This approach often involves the in situ formation of an iminium ion, which is then trapped by a nucleophile. acs.org

Modification of the benzyl group is also conceivable. For example, aromatic substitution reactions could be performed on the phenyl ring of the benzyl group, provided the reaction conditions are compatible with the rest of the molecule. Alternatively, Suzuki coupling protocols have been used to construct 4-benzyl piperidines, suggesting that the benzyl group itself could be further functionalized or replaced using cross-coupling methodologies. organic-chemistry.org

Chemical Transformations of Methyl and Benzyl Side Chains

The side chains of this compound offer distinct opportunities for chemical modification. The N-benzyl group, in particular, is a common feature in piperidine synthesis, often serving as a protecting group that can be readily removed or transformed.

The most significant transformation of the N-benzyl group is its cleavage through catalytic hydrogenation. This reaction, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, results in debenzylation to yield the corresponding secondary amine, 2,3-dimethylpiperidin-4-one. researchgate.net This process is fundamental in synthetic pathways where the piperidine nitrogen needs to be available for subsequent acylation, alkylation, or arylation. The reaction proceeds efficiently under relatively mild conditions and is a cornerstone of N-benzyl protecting group chemistry. rsc.org While the C2 and C3 methyl groups are generally less reactive, they exert significant steric influence on the piperidinone ring and its approach by reagents.

Table 1: Representative Conditions for N-Debenzylation via Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm) | Methanol / Ethanol | Room Temperature | Cleavage of N-benzyl group |

| Rhodium on Carbon (Rh/C) | H₂ gas | Acetic Acid | Room Temperature | Cleavage of N-benzyl and/or ring saturation |

| Platinum on Carbon (Pt/C) | H₂ gas | Ethanol | Room Temperature | High activity for benzyl group removal |

This table presents generalized conditions for the N-debenzylation of benzylamines and related heterocycles, which are applicable to the target compound.

Modification and Introduction of Aryl Substituents

Introducing aryl substituents to the piperidin-4-one scaffold is a key strategy for creating structural diversity. This can be achieved through condensation reactions at the α-carbon to the ketone or through modern cross-coupling reactions.

A primary method for introducing aryl moieties involves the base- or acid-catalyzed Claisen-Schmidt condensation of the piperidin-4-one with aromatic aldehydes. nih.gov In the case of this compound, the methylene (B1212753) protons at the C5 position are available for enolization and subsequent reaction. This leads to the formation of α,β-unsaturated ketones known as benzylidene or arylidene derivatives. nih.govresearchgate.net This reaction effectively appends an aryl group to the piperidone ring via a conjugated double bond. Studies on the parent 1-benzyl-4-piperidone show that a wide variety of substituted benzaldehydes can be used, yielding 3,5-bis(benzylidene) derivatives that are of interest for their biological activities. nih.govresearchgate.net

Table 2: Claisen-Schmidt Condensation with 1-Benzyl-4-piperidone

| Aromatic Aldehyde | Product |

|---|---|

| Benzaldehyde | (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one |

| 2-Fluorobenzaldehyde | (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one |

| 2-Hydroxybenzaldehyde | (3E,5E)-1-Benzyl-3,5-bis(2-hydroxybenzylidene)piperidin-4-one |

| 4-Methoxybenzaldehyde | (3E,5E)-1-Benzyl-3,5-bis(4-methoxybenzylidene)piperidin-4-one |

This table is based on reactions with the parent compound 1-benzyl-4-piperidone, illustrating a key reactivity pattern applicable at the C5-position of the target molecule.

More advanced strategies involve palladium-catalyzed cross-coupling reactions. To achieve this, the ketone must first be converted into a reactive intermediate, such as an enol phosphate (B84403) or enol triflate. This intermediate can then participate in coupling reactions, like the Suzuki or Stille reactions, with arylboronic acids or organostannanes to form a new carbon-carbon bond, directly attaching an aryl group to the piperidine ring. researchgate.net

Ring-Opening and Rearrangement Processes of the Piperidin-4-one Core

The piperidin-4-one core can undergo skeletal transformations, most notably ring-contraction via the Favorskii rearrangement. wikipedia.org This reaction is characteristic of α-halo ketones treated with a base. For the this compound scaffold, this would first require selective halogenation (e.g., bromination or chlorination) at the C3 or C5 position.

Upon treatment with a base, such as sodium hydroxide or an alkoxide, the resulting α-halo ketone rearranges. ddugu.ac.in The mechanism is believed to proceed through the formation of a strained bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. chemistwizards.com The subsequent ring-opening of this intermediate leads to the formation of a more stable carbanion, ultimately yielding a five-membered ring product. nrochemistry.com In this case, an α-halo-1-benzyl-2,3-dimethylpiperidin-4-one would contract to a corresponding N-benzyl-pyrrolidine carboxylic acid derivative, representing a significant structural rearrangement of the heterocyclic core.

Table 3: General Scheme of the Favorskii Rearrangement

| Reactant | Conditions | Intermediate | Product |

|---|---|---|---|

| α-Halo-piperidin-4-one | Base (e.g., NaOMe, NaOH) | Bicyclic cyclopropanone | Pyrrolidine carboxylate derivative |

Exploration of Cascade and Annulation Reactions Involving the Piperidin-4-one Scaffold

The this compound scaffold is a valuable building block for constructing more complex, fused heterocyclic systems through cascade and annulation reactions. Annulation refers to the formation of a new ring fused onto the existing scaffold.

The enolate of the piperidin-4-one, formed by treatment with a suitable base, can act as a nucleophile in various carbon-carbon bond-forming reactions. rug.nl A potential cascade sequence could involve a Michael addition of the piperidinone enolate to an α,β-unsaturated ester or ketone. The resulting adduct could then undergo an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to form a new fused ring. This strategy allows for the construction of bicyclic systems containing the piperidine moiety.

Furthermore, the aforementioned 3,5-bis(benzylidene) derivatives are excellent substrates for annulation reactions. The α,β-unsaturated ketone systems can react with binucleophiles, such as hydrazine or hydroxylamine, in a cascade Michael addition-cyclization-dehydration sequence to yield fused heterocyclic systems, such as pyrazolo- or isoxazolo-piperidines. These reactions demonstrate the utility of the piperidin-4-one core in generating complex molecular architectures.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the electronic structure and energetic properties of 1-Benzyl-2,3-dimethylpiperidin-4-one. These methods provide a robust framework for understanding the molecule at a subatomic level.

In analogous N-benzylpiperidine structures, the benzyl (B1604629) group often occupies an equatorial position to reduce steric hindrance. nih.gov The methyl groups at the C2 and C3 positions also have preferred orientations to minimize steric clashes. The final optimized geometry represents the lowest energy conformation of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Piperidin-4-one Ring (Note: This data is representative of typical values found in related piperidin-4-one structures and is for illustrative purposes as specific experimental or calculated data for this compound was not available in the searched literature.)

| Parameter | Value |

| Bond Length (C2-C3) | ~1.54 Å |

| Bond Length (C=O) | ~1.23 Å |

| Bond Angle (C2-N1-C6) | ~112° |

| Bond Angle (C3-C4-C5) | ~110° |

| Dihedral Angle (C6-N1-C2-C3) | ~ -55° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes of the molecule. Each real frequency corresponds to a specific molecular motion, such as stretching, bending, or torsional vibrations. The stability of different conformers can be compared by their calculated zero-point vibrational energies.

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Piperidin-4-one (Note: This data is representative and intended to illustrate the type of information obtained from vibrational frequency analysis for similar compounds.)

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch | ~1715 |

| C-N Stretch | ~1100 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | ~2950 |

| Ring Deformation | ~600 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure of a molecule by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This analysis is crucial for understanding charge distribution, hybridization, and delocalization of electron density within the molecule.

Table 3: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction in a Similar N-Benzylpiperidine System (Note: This table illustrates the type of data generated from an NBO analysis for a related compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | ~2.5 |

| σ(C-H) | σ(C-N) | ~1.8 |

| σ(C-C) | σ*(C-N) | ~3.1 |

Conformational Landscape Exploration

The flexibility of the piperidine (B6355638) ring allows for the existence of multiple conformations. Understanding the conformational landscape is essential for predicting the molecule's behavior in different environments.

The piperidine ring in this compound predominantly exists in a chair conformation, which is the most stable arrangement for six-membered rings. However, it can interconvert to other conformations, such as the boat and twist-boat forms. wikipedia.org The chair-boat interconversion is a high-energy process that involves passing through several transition states and intermediates, including the half-chair and twist-boat conformations.

Computational studies can map out the energy profile of this interconversion pathway, determining the energy barriers between different conformers. The energy difference between the chair and twist-boat conformations in a substituted cyclohexane (B81311) is typically around 5.5 kcal/mol. The transition state for the interconversion is the half-chair conformation, which is even higher in energy. For piperidin-4-one derivatives, the presence of substituents can influence these energy barriers and the relative stability of the different conformers.

A detailed analysis of the dihedral and torsion angles is crucial for defining the precise conformation of the piperidine ring and the orientation of its substituents. For instance, the torsion angles within the ring describe its puckering. In a perfect chair conformation, these angles have specific values.

For the N-benzyl group, the torsion angles around the N-CH₂ and CH₂-Ph bonds determine its spatial orientation relative to the piperidine ring. Computational studies can generate potential energy surface scans by systematically varying specific dihedral angles to identify the most stable rotamers and the energy barriers to their interconversion. In similar structures, specific torsion angles are reported, such as C2—N1—C7—C8 = -72.72 (16)° and N1—C7—C8—C9 = 157.64 (14)°, which describe the conformation of the benzyl substituent. nih.gov

Molecular Modeling and Dynamics Simulations

Ligand-Protein Interaction Profiling for Structural Binding Modes

In silico techniques such as molecular docking and molecular dynamics are crucial for elucidating the potential binding affinities and interaction patterns of small molecules with biological targets. These methods can predict the binding orientation of a ligand within a protein's active site and characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Without specific computational data for this compound, a detailed analysis of its structural binding modes remains speculative. Further research employing molecular docking and dynamics simulations would be necessary to accurately profile its interactions with specific protein targets and to understand its potential biological activities from a molecular perspective.

Vi. Advanced Chemical Applications

Role as a Building Block in the Synthesis of Complex Organic Architectures

The piperidin-4-one core is a well-established and versatile scaffold in organic synthesis, serving as a precursor for a multitude of more complex, often biologically active, molecules. nih.gov The compound 1-Benzyl-2,3-dimethylpiperidin-4-one is a specialized example of this class, offering the synthetic chemist a unique combination of features: a reactive ketone, a stable N-benzyl protecting group, and, crucially, defined stereocenters at the C2 and C3 positions.

The presence of the methyl groups introduces chirality, making this compound a valuable starting material for the stereoselective synthesis of intricate molecular architectures. The relative stereochemistry of these methyl groups (i.e., cis or trans) dictates the three-dimensional conformation of the piperidine (B6355638) ring, which can be used to direct the stereochemical outcome of subsequent reactions. This is particularly important in medicinal chemistry, where the specific stereoisomer of a drug often accounts for its therapeutic activity. A notable example in this context is the use of a related chiral piperidine, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, as a key intermediate in the synthesis of Tofacitinib, a Janus kinase inhibitor. google.com

The functional handles of this compound allow for a variety of synthetic transformations to build molecular complexity:

The Ketone at C4: This carbonyl group is a prime site for nucleophilic addition reactions (e.g., Grignard, organolithium reagents) to introduce new carbon-carbon bonds and create a tertiary alcohol. It can also undergo Wittig-type reactions to form alkenes or be converted into an amine through reductive amination.

The α-Carbons (C3 and C5): The protons on the carbons adjacent to the ketone can be removed by a base to form an enolate, which can then react with various electrophiles, allowing for alkylation or acylation at these positions.

The N-Benzyl Group: This group serves as a robust protecting group for the piperidine nitrogen. It is stable to many reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). Once removed, the secondary amine can be functionalized in numerous ways, such as acylation, alkylation, or use in coupling reactions to append new molecular fragments.

The strategic manipulation of these reactive sites makes this compound a promising precursor for creating libraries of novel, stereochemically defined compounds for screening in drug discovery and other life sciences applications.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Transformation | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| C4-Ketone | Reduction | NaBH₄ or LiAlH₄ | 1-Benzyl-2,3-dimethylpiperidin-4-ol |

| C4-Ketone | Grignard Reaction | R-MgBr, then H₃O⁺ | 1-Benzyl-4-alkyl-2,3-dimethylpiperidin-4-ol |

| C4-Ketone | Reductive Amination | R-NH₂, NaBH(OAc)₃ | 4-Amino-1-benzyl-2,3-dimethylpiperidine |

| C3/C5 α-Carbons | Enolate Alkylation | LDA, then R-X | 1-Benzyl-2,3,5-trimethylpiperidin-4-one (example) |

| N1-Nitrogen | Debenzylation | H₂, Pd/C | 2,3-Dimethylpiperidin-4-one |

| N1-Nitrogen (post-debenzylation) | Acylation | Acyl chloride, base | 1-Acyl-2,3-dimethylpiperidin-4-one |

Exploration of Applications in Catalysis and Advanced Materials Science

The utility of piperidin-4-one derivatives extends beyond their role as synthetic intermediates into the realm of catalysis. While direct catalytic applications of this compound have not been extensively reported, the core structure is suitable for modification into ligands for transition metal catalysis. The piperidine nitrogen and the ketone oxygen can act as coordination sites for metal ions.

Research on related structures has shown that substituted piperidin-4-ones can be used to synthesize palladium(II) complexes. These complexes, featuring the piperidinone as a ligand, have demonstrated potential as recoverable and reusable Lewis acid catalysts for promoting multi-component condensation reactions. The steric and electronic properties of the ligand, influenced by substituents like the benzyl (B1604629) and methyl groups in this compound, can be tuned to influence the activity and selectivity of the metal catalyst.

Potential applications in catalysis could involve:

Asymmetric Catalysis: The inherent chirality of this compound could be exploited. By converting it into a chiral ligand, it could be used to induce enantioselectivity in metal-catalyzed reactions, a critical process for the efficient synthesis of single-enantiomer drugs.

Lewis Acid Catalysis: The nitrogen atom, after complexation with a metal, can function as a Lewis acid catalyst for various organic transformations.

In the field of advanced materials science, the application of this specific compound is a nascent concept. However, piperidine-containing polymers and materials are known. Derivatives of this compound could potentially be incorporated into polymer backbones or as pendant groups to create materials with specific properties. For example, the basic nitrogen atom could be used to develop acid-responsive materials or materials with specific surface adhesion properties. Research into the anti-corrosion properties of some piperidin-4-one derivatives suggests another potential avenue for materials science applications. researchgate.net

Table 2: Potential Roles in Catalysis and Materials Science

| Field | Potential Application | Rationale |

|---|---|---|

| Catalysis | Chiral Ligand Synthesis | Inherent stereocenters at C2 and C3 can be used to create an asymmetric environment around a metal center. |

| Lewis Acid Catalyst Precursor | The piperidine nitrogen can coordinate with a metal, which can then act as a Lewis acid. | |

| Materials Science | Polymer Monomer | The structure can be modified with polymerizable groups to be incorporated into novel polymers. |

| Corrosion Inhibitor | The nitrogen and oxygen atoms can coordinate to metal surfaces, forming a protective layer. researchgate.net |

Development of Chemical Probes for Research Tool Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of that target's function in a biological system. The development of such tools is crucial for biomedical research and drug discovery. The this compound scaffold possesses several features that make it an attractive starting point for the development of chemical probes.

The rigid piperidine ring provides a well-defined three-dimensional structure that can be systematically modified to optimize binding affinity and selectivity for a target protein. Saturated N-alkyl heterocycles are prevalent motifs in FDA-approved drugs and biological probes, highlighting their utility in molecular recognition. acs.org The synthetic tractability of the this compound core allows for the attachment of various functional groups, reporter tags (like fluorophores or biotin), or reactive groups for covalent labeling of the target.

The development pathway from a scaffold like this compound to a chemical probe would involve:

Library Synthesis: Leveraging the versatile chemistry of the piperidinone core to create a library of derivatives with diverse substituents.

Biological Screening: Testing this library against a biological target of interest to identify a "hit" molecule with desired activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing further analogs of the hit molecule to optimize potency and selectivity, turning the "hit" into a "lead."

Probe Finalization: Modifying the optimized lead to incorporate a reporter tag, creating the final chemical probe.

While this compound itself is not a chemical probe, its structure represents a valuable starting point for the synthesis of novel research tools designed to investigate complex biological processes with high precision.

Table 3: Features of this compound as a Scaffold for Chemical Probes

| Feature | Relevance to Chemical Probe Development |

|---|---|

| Rigid Piperidine Core | Provides a defined 3D structure for predictable binding interactions with biological targets. |

| Defined Stereochemistry | Allows for the development of stereoisomer-specific probes, which is often crucial for selective target engagement. |

| Multiple Functionalization Sites | The ketone, α-carbons, and nitrogen (after debenzylation) allow for the attachment of affinity-driving fragments and reporter tags. |

| Proven Bioactive Scaffold | The piperidine nucleus is a common feature in many known biologically active compounds and approved drugs. nih.govnih.gov |

Vii. Conclusion and Future Research Directions

Summary of Current Understanding and Key Research Achievements

The current body of scientific literature indicates that while the piperidin-4-one scaffold is a cornerstone in synthetic and medicinal chemistry, dedicated research focusing specifically on 1-Benzyl-2,3-dimethylpiperidin-4-one is limited. The understanding of this particular compound is largely extrapolated from research on structurally related N-benzyl piperidones and other polysubstituted piperidine (B6355638) derivatives. Piperidin-4-one derivatives are recognized for their structural versatility, which allows for interaction with various biological targets. The primary research achievements in this area are centered on the synthesis of the broader class of substituted piperidones.

Key achievements in the synthesis of related piperidin-4-one structures provide a foundational understanding. Methodologies such as the Mannich condensation, which involves the reaction of an aldehyde, an amine, and a ketone, have been traditionally employed for creating the piperidone core. researchgate.netnih.gov More advanced multi-component reactions (MCRs) have also been developed to construct structurally diverse and complex piperidine derivatives in a single step. researchgate.net These approaches have been successful in producing a wide array of substituted piperidones, which serve as crucial intermediates in the synthesis of pharmacologically active compounds. ajchem-a.com However, the specific stereochemical and electronic influences of the 2,3-dimethyl substitution pattern in conjunction with the N-benzyl group remain an area with significant potential for new discoveries.

Identification of Unexplored Synthetic Routes and Methodological Gaps

A significant gap in the current literature is the absence of optimized and stereoselective synthetic routes specifically targeting this compound. The presence of two adjacent stereocenters at the C2 and C3 positions presents a considerable synthetic challenge. Future research should focus on developing asymmetric synthetic methodologies to control the relative and absolute stereochemistry of these methyl groups, as stereoisomers can exhibit vastly different biological activities. nih.govnih.gov

Methodological gaps are apparent in the need for more efficient and versatile synthetic strategies for polysubstituted piperidines. researchgate.netnih.gov While classical methods exist, they often lack the desired efficiency or stereocontrol for producing specific isomers of compounds like this compound. Unexplored synthetic avenues could include:

Enantioselective Catalysis: Employing chiral catalysts to direct the stereochemical outcome of cyclization reactions that form the piperidine ring.

Modern Annulation Strategies: Developing novel [5+1] annulation reactions to construct the piperidine ring with the desired substitution pattern. nih.gov

Flow Chemistry Approaches: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for the synthesis of piperidone intermediates.

Addressing these gaps would not only facilitate the synthesis of this compound but also contribute valuable tools to the broader field of heterocyclic chemistry.

Prospects for Advanced Structural and Mechanistic Investigations

The conformational dynamics of the this compound ring system are of significant interest and remain largely uninvestigated. The interplay between the axial/equatorial positioning of the two methyl groups and the bulky N-benzyl substituent likely influences the ring's preferred conformation, which in turn dictates its reactivity and potential biological interactions. Advanced structural and mechanistic investigations are crucial to elucidate these properties.

Future research should prioritize:

X-ray Crystallography: Obtaining single-crystal X-ray structures of the different stereoisomers of this compound would provide definitive information on their solid-state conformations and stereochemistry. chemrevlett.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (such as NOESY and ROESY) in solution can shed light on the conformational equilibria and the spatial relationships between the substituents on the piperidine ring.

Computational Modeling: Density functional theory (DFT) calculations and molecular dynamics simulations can complement experimental data, offering insights into the transition states of synthetic reactions and the conformational landscape of the molecule.

Mechanistic studies on the formation of the 2,3-disubstituted piperidone ring would also be highly valuable, potentially leading to the development of more rational and efficient synthetic protocols.

Future Directions in Novel Derivatization Strategies for Chemical Library Expansion

The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for screening purposes. The ketone at the C4 position serves as a versatile functional handle for a wide range of chemical transformations. Future derivatization strategies should aim to explore the chemical space around this core structure systematically.

Key future directions include:

Modification of the C4-Ketone: The carbonyl group can be converted into a variety of other functionalities, including oximes, hydrazones, semicarbazones, and thiosemicarbazones, which have been shown to possess biological activity in other piperidone systems. nih.govresearchgate.net Reductive amination can introduce diverse amine substituents at the C4 position, expanding the structural and functional diversity of the resulting library.

N-Dealkylation and Re-functionalization: Removal of the N-benzyl group would provide a secondary amine, which can then be acylated, alkylated, or arylated with a wide range of substituents to probe structure-activity relationships.

Functionalization of the Methyl Groups: While more challenging, selective functionalization of the C2 or C3 methyl groups could introduce additional points of diversity.

These derivatization strategies would enable the creation of a comprehensive library of analogues, which could be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents. ajchem-a.com

| Derivatization Strategy | Reagents and Conditions | Potential Functional Group at C4 | Target Compound Class |

| Oximation | Hydroxylamine (B1172632) hydrochloride, base | Oxime (=N-OH) | Piperidin-4-one oximes |

| Hydrazone Formation | Hydrazine (B178648) or substituted hydrazines | Hydrazone (=N-NHR) | Piperidin-4-one hydrazones |

| Reductive Amination | Primary/secondary amine, reducing agent (e.g., NaBH₃CN) | Substituted amine (-NHR or -NR₂) | 4-Amino-piperidine derivatives |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene (=CHR) | 4-Alkylidene-piperidine derivatives |

| Grignard Reaction | Organomagnesium halide (R-MgX), followed by workup | Tertiary alcohol (-C(OH)R) | 4-Substituted-piperidin-4-ol derivatives |

Q & A

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Data Harmonization : Conduct Ames tests (TA98 strain) to assess mutagenicity. Compare with historical data (e.g., reports H302/H315, while claims “no known hazards”) .

- Dose-Response Studies : Perform acute toxicity assays (OECD 423) in rodents to establish LD₅₀ values, ensuring batch-to-batch consistency via HPLC purity checks (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.